l-AlaDH Inhibitor Potency
The azetidine-2,4-dicarboxamide scaffold, the core structure of the target compound, was identified as a new class of Mycobacterium tuberculosis l-alanine dehydrogenase (l-AlaDH) inhibitor. A derivative of this core exhibits an IC50 of 9.22 ± 0.72 μM against the target enzyme. While this is not a direct measurement of the unsubstituted (2R,4S)-Azetidine-2,4-dicarboxamide, it establishes the scaffold's inherent biological activity and its potential as a key intermediate for further optimization. This provides a starting potency benchmark for procurement decisions; the core scaffold is proven to engage the target, whereas alternative small heterocycles may lack this inherent activity. [1]
| Evidence Dimension | Inhibitory Activity against MTB l-AlaDH |
|---|---|
| Target Compound Data | Not directly tested; value is for a derivative of the azetidine-2,4-dicarboxamide core. |
| Comparator Or Baseline | A baseline of inactivity for a non-binding scaffold is implied, but no explicit comparator data is available. |
| Quantified Difference | Derivative IC50 = 9.22 ± 0.72 μM, indicating the core scaffold is capable of target engagement. |
| Conditions | In vitro enzyme inhibition assay against Mycobacterium tuberculosis l-alanine dehydrogenase. |
Why This Matters
This validates the azetidine-2,4-dicarboxamide core as an active pharmacophore for a high-priority drug target, making the unsubstituted (2R,4S)-diamide a credible starting point for medicinal chemistry campaigns.
- [1] Reshma, R. S., et al. (2016). Design and development of new class of Mycobacterium tuberculosis l-alanine dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry, 24(18), 4499-4508. PMID: 27477207. View Source
